molecular formula C21H23FN2O4S B2905172 N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluoro-2-methylbenzenesulfonamide CAS No. 922104-44-7

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluoro-2-methylbenzenesulfonamide

カタログ番号: B2905172
CAS番号: 922104-44-7
分子量: 418.48
InChIキー: HNGIWKMTYNRTIK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluoro-2-methylbenzenesulfonamide is a benzoxazepine-derived sulfonamide compound characterized by a 5-allyl-substituted oxazepine core and a 4-fluoro-2-methylbenzenesulfonamide moiety at the 7-position. The 4-fluoro and 2-methyl substituents on the benzene ring modulate lipophilicity and electronic properties, influencing solubility and target interactions.

特性

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-7-yl)-4-fluoro-2-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN2O4S/c1-5-10-24-17-12-16(7-8-18(17)28-13-21(3,4)20(24)25)23-29(26,27)19-9-6-15(22)11-14(19)2/h5-9,11-12,23H,1,10,13H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNGIWKMTYNRTIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3CC=C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluoro-2-methylbenzenesulfonamide is a complex organic compound with potential biological activities stemming from its unique oxazepine structure. This article reviews the compound's biological activity based on available research findings, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The compound features a distinct oxazepine ring that contributes to its chemical properties. Its molecular formula and weight are as follows:

PropertyValue
Molecular FormulaC15_{15}H18_{18}F N3_{3}O2_{2}S
Molecular Weight365.42 g/mol
IUPAC NameN-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluoro-2-methylbenzenesulfonamide

Pharmacological Properties

Preliminary studies indicate that this compound may exhibit significant enzyme inhibition and receptor modulation activities. The oxazepine derivatives are often investigated for their potential in treating various conditions due to their interaction with biological targets such as enzymes and receptors.

  • Enzyme Inhibition : The compound shows promise in inhibiting specific enzymes involved in metabolic pathways. This property is particularly valuable in drug development for conditions like cancer and metabolic disorders.
  • Receptor Modulation : The potential to act as a modulator for various receptors may position this compound as a candidate for treatments targeting neurological disorders or other receptor-mediated diseases.

The exact mechanism of action for N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluoro-2-methylbenzenesulfonamide is still under investigation. However, it is hypothesized that the compound interacts with specific biological targets that influence cellular signaling pathways.

Case Studies and Research Findings

Research has highlighted various aspects of the biological activity of this compound:

  • Anticancer Activity : In vitro studies have suggested that derivatives similar to this compound can inhibit the growth of specific cancer cell lines. For instance, compounds with similar structures demonstrated IC50 values in the nanomolar range against leukemia cell lines .
  • Neuropharmacological Effects : Studies have indicated that oxazepine derivatives can affect neurotransmitter systems. The ability to modulate glutamate receptors has been noted as a potential mechanism for neuroprotective effects .

類似化合物との比較

Comparison with Structural Analogs

Structural and Physicochemical Differences

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight Benzoxazepin Substituents Benzenesulfonamide/Benzamide Substituents Position on Benzoxazepin
Target Compound - C₂₁H₂₂FN₂O₄S* ~424.48 5-allyl, 3,3-dimethyl 4-fluoro-2-methylbenzenesulfonamide 7-yl
N-(5-Ethyl-3,3-dimethyl-4-oxo-...-3,4-difluorobenzamide 921560-13-6 C₂₁H₂₂F₂N₂O₃ 400.41 5-ethyl, 3,3-dimethyl 3,4-difluorobenzamide 7-yl
N-(5-allyl-3,3-dimethyl-4-oxo-...-2,5-difluorobenzenesulfonamide 921996-45-4 C₂₀H₂₀F₂N₂O₄S 422.4 5-allyl, 3,3-dimethyl 2,5-difluorobenzenesulfonamide 8-yl
N-(5-allyl-3,3-dimethyl-4-oxo-...-4-methylbenzenesulfonamide 921991-57-3 C₂₁H₂₄N₂O₄S 400.5 5-allyl, 3,3-dimethyl 4-methylbenzenesulfonamide 8-yl
N-(5-allyl-3,3-dimethyl-4-oxo-...-2,4-difluorobenzenesulfonamide 922123-66-8 C₂₀H₂₀F₂N₂O₄S 422.4 5-allyl, 3,3-dimethyl 2,4-difluorobenzenesulfonamide 8-yl

*Hypothetical formula based on structural analysis.

Key Structural Variations and Implications

Substituents on Benzoxazepin Core
  • Allyl vs. In contrast, the ethyl group in reduces steric bulk and may enhance metabolic stability .
  • Positional Isomerism (7-yl vs. 8-yl) : The target compound’s sulfonamide is attached at the 7-position, whereas analogs in , and have substitutions at the 8-position. This positional shift could alter the molecule’s three-dimensional conformation, affecting binding to biological targets.
Functional Group Variations
  • Sulfonamide vs. Benzamide : The target compound and analogs in , and contain a sulfonamide group, which is more acidic (pKa ~1–2) than the benzamide in (pKa ~4–5). This difference may influence solubility and hydrogen-bonding interactions in biological systems .
Substituents on the Benzene Ring
  • Fluorine vs. Methyl Groups: The target compound’s 4-fluoro-2-methyl substitution balances lipophilicity (methyl) and electronic effects (fluorine). Analogs with difluoro substitutions (e.g., ) may exhibit stronger electron-withdrawing effects, altering π-π stacking or dipole interactions.

Physicochemical Trends

  • Molecular Weight : Difluoro-substituted analogs (e.g., ) have higher molecular weights (422.4 g/mol) compared to the target compound (~424.48 g/mol), primarily due to additional fluorine atoms.
  • Lipophilicity : The methyl group in the target compound and may increase logP values compared to fluorinated analogs, influencing pharmacokinetic properties like absorption and distribution.

Q & A

Basic Research Questions

Q. What are the key synthetic steps and analytical methods for this compound?

  • Synthesis : Multi-step reactions involving nucleophilic substitution and sulfonamide coupling under controlled temperature (40–80°C) and pH (6.5–7.5). Critical intermediates include the tetrahydrobenzo[b][1,4]oxazepin core and sulfonamide precursors .
  • Characterization :

  • NMR spectroscopy (1H/13C) to confirm regiochemistry and substituent positions.
  • Mass spectrometry (HRMS) for molecular weight validation.
  • X-ray crystallography (using SHELX programs ) for resolving ambiguous stereochemistry.

Q. What are the initial steps to assess its biological activity?

  • Primary assays :

  • Enzyme inhibition (e.g., carbonic anhydrase, kinase) using fluorometric or colorimetric assays .
  • Cytotoxicity screening (IC50 determination) in cancer cell lines (e.g., MCF-7, HeLa) .
    • Dosage : Start with 1–10 µM concentrations in vitro, adjusting based on solubility (use DMSO or PEG-400 as co-solvents) .

Advanced Research Questions

Q. How can conflicting structural data (e.g., NMR vs. crystallography) be resolved?

  • Methodology :

  • Dynamic NMR to study conformational flexibility in solution .
  • DFT calculations (B3LYP/6-31G*) to compare experimental and theoretical NMR shifts .
  • High-resolution X-ray diffraction (SHELXL ) for unambiguous bond-length/angle validation .

Q. How to optimize synthetic yield and purity for scaled-up production?

  • Variables to test :

ParameterOptimization RangeImpact
Temperature50°C → 70°CReduces side reactions
SolventTHF vs. DMFPolarity affects yield
CatalystsPd(OAc)₂ vs. CuICoupling efficiency
  • Purification : Gradient flash chromatography (hexane:EtOAc) or preparative HPLC .

Q. How to address inconsistent bioactivity data across assays?

  • Troubleshooting steps :

Validate assay conditions (pH, cofactors, incubation time).

Perform dose-response curves to rule out non-specific effects.

Use surface plasmon resonance (SPR) to quantify binding kinetics (KD, kon/koff) .

Apply molecular docking (AutoDock Vina) to identify binding pocket interactions .

Q. What strategies improve solubility for in vivo studies?

  • Approaches :

  • Co-solvents : 10% Cremophor EL in saline .
  • Prodrug derivatization : Introduce phosphate or PEG groups at the allyl moiety .
  • Nanoformulation : Encapsulate in liposomes (size: 100–200 nm) for enhanced bioavailability .

Methodological Insights from Contradictory Evidence

  • Synthesis Temperature : reports yields >60% at 60°C, while suggests 70°C improves cyclization. Recommendation: Conduct a temperature gradient (50–80°C) with real-time monitoring via LC-MS .
  • Bioactivity Mechanisms : links activity to carbonic anhydrase inhibition, whereas proposes kinase targeting. Resolution: Use knockout cell lines or RNAi silencing to identify primary targets .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。